Cas no 930790-84-4 (3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol)

3-(3-Chloro-5-fluorophenyl)prop-2-en-1-ol is a fluorinated and chlorinated phenylpropenol derivative with potential applications in pharmaceutical and agrochemical synthesis. The compound features a conjugated double bond and a hydroxyl group, offering reactivity for further functionalization, such as oxidation or nucleophilic substitution. The presence of both chloro and fluoro substituents on the phenyl ring enhances its electronic properties, making it a versatile intermediate for designing bioactive molecules. Its structural motif is valuable in medicinal chemistry for developing targeted compounds with improved binding affinity and metabolic stability. The product is typically handled under controlled conditions due to its reactive functional groups.
3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol structure
930790-84-4 structure
商品名:3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol
CAS番号:930790-84-4
MF:C9H8ClFO
メガワット:186.610625267029
CID:6031764
PubChem ID:69158255

3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1983490
    • 3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol
    • SCHEMBL4716039
    • IZOYMCRJIZGCGZ-OWOJBTEDSA-N
    • (2E)-3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol
    • 930790-84-4
    • SCHEMBL4716041
    • インチ: 1S/C9H8ClFO/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2/b2-1+
    • InChIKey: IZOYMCRJIZGCGZ-OWOJBTEDSA-N
    • ほほえんだ: ClC1=CC(=CC(/C=C/CO)=C1)F

計算された属性

  • せいみつぶんしりょう: 186.0247707g/mol
  • どういたいしつりょう: 186.0247707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 20.2Ų

3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1983490-5.0g
3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol
930790-84-4
5g
$2525.0 2023-06-03
Enamine
EN300-1983490-0.1g
3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol
930790-84-4
0.1g
$553.0 2023-09-16
Enamine
EN300-1983490-10g
3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol
930790-84-4
10g
$2701.0 2023-09-16
Enamine
EN300-1983490-1g
3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol
930790-84-4
1g
$628.0 2023-09-16
Enamine
EN300-1983490-10.0g
3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol
930790-84-4
10g
$3746.0 2023-06-03
Enamine
EN300-1983490-0.05g
3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol
930790-84-4
0.05g
$528.0 2023-09-16
Enamine
EN300-1983490-0.25g
3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol
930790-84-4
0.25g
$579.0 2023-09-16
Enamine
EN300-1983490-5g
3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol
930790-84-4
5g
$1821.0 2023-09-16
Enamine
EN300-1983490-1.0g
3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol
930790-84-4
1g
$871.0 2023-06-03
Enamine
EN300-1983490-0.5g
3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol
930790-84-4
0.5g
$603.0 2023-09-16

3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol 関連文献

3-(3-chloro-5-fluorophenyl)prop-2-en-1-olに関する追加情報

Comprehensive Overview of 3-(3-Chloro-5-fluorophenyl)prop-2-en-1-ol (CAS No. 930790-84-4)

3-(3-Chloro-5-fluorophenyl)prop-2-en-1-ol (CAS No. 930790-84-4) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by a chloro-fluorophenyl moiety and an allylic alcohol group, serves as a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of small-molecule inhibitors and bioactive scaffolds.

The growing interest in fluorinated compounds like 3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol aligns with trends in green chemistry and sustainable synthesis. A common question among chemists is: "How does fluorination enhance the bioavailability of drug candidates?" Studies suggest that the introduction of fluorine atoms can improve metabolic stability and membrane permeability, making this compound a valuable tool for optimizing lead molecules.

From a synthetic perspective, CAS No. 930790-84-4 is often utilized in cross-coupling reactions and click chemistry workflows. Its α,β-unsaturated alcohol functionality allows for diverse derivatization, including Michael additions and oxidation reactions. Recent publications highlight its role in constructing heterocyclic frameworks, which are pivotal in designing kinase inhibitors and antimicrobial agents.

Analytical characterization of 3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol typically involves NMR spectroscopy (notably 19F-NMR) and mass spectrometry. The compound’s logP value and hydrogen-bonding capacity are frequently discussed in QSAR studies, addressing another hot topic: "How do halogen interactions influence molecular docking outcomes?" Computational chemists often leverage its electrophilic sites for virtual screening campaigns.

In material science, derivatives of 930790-84-4 have shown promise in liquid crystal formulations and OLED precursors. The conjugated π-system in its structure contributes to tunable photophysical properties, answering industry demands for energy-efficient materials. This dual applicability in life sciences and advanced materials underscores its interdisciplinary relevance.

Safety and handling protocols for 3-(3-chloro-5-fluorophenyl)prop-2-en-1-ol emphasize standard organic lab practices. While not classified as high-risk, its reactive hydroxyl group warrants precautions during storage (e.g., under inert atmosphere). Environmental degradation studies indicate moderate persistence, prompting innovations in biocatalytic recycling methods—a key focus area in circular economy initiatives.

Market analysts note rising demand for halogenated building blocks like CAS 930790-84-4, driven by expanding contract research organizations (CROs) and generic drug development. Patent landscapes reveal its use in proteolysis-targeting chimeras (PROTACs), reflecting cutting-edge therapeutic modalities. Suppliers often highlight batch-to-batch consistency and regulatory compliance as critical purchasing criteria.

Future research directions may explore enantioselective synthesis of this compound for chiral drug applications, as well as its potential in metal-organic frameworks (MOFs). With the FDA’s push for fluorine-containing drugs, 930790-84-4 remains a compound to watch in both academic and industrial settings.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.